

Mass Spectrometry Fragmentation Patterns of Nitro-Vinyl Furans: A Technical Comparison Guide

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Compound of Interest

Compound Name: *Furan, 2-ethenyl-5-nitro-*

CAS No.: 71258-91-8

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Executive Summary

Nitro-vinyl furans, particularly 2-(2-nitrovinyl)furan and its derivatives like G-1 (1-(2-furyl)-2-nitro-1-propene), represent a critical class of pharmacophores with potent antimicrobial and cytotoxic properties. However, their thermal instability and rapid metabolism make structural elucidation challenging.

This guide objectively compares the mass spectral behavior of nitro-vinyl furans against their sulfur-containing analogs (nitro-vinyl thiophenes). It establishes a standardized fragmentation model to aid in the identification of metabolites and impurities during drug development.

Structural Basis & Ionization Behavior[1][2]

The Analyte Class

The core structure consists of a furan ring conjugated to a nitro-alkene side chain. The electron-withdrawing nitro group (

) coupled with the electron-rich furan ring creates a "push-pull" electronic system that dictates fragmentation.

Compound	Structure	Formula	MW (Da)	Key Feature
2-(2-Nitrovinyl)furan	Furan-CH=CH-NO	C	139.11	Prototype
		H		
		NO		
G-1 Derivative	Furan-CH=C(NO)-CH	C	153.14	Methylated analog
		H		
		NO		
Thiophene Analog	Thiophene-CH=CH-NO	C	155.17	Sulfur comparison
		H		
		NO		
		S		

Ionization Technique Comparison

Selection of the ionization method fundamentally alters the observed spectrum.

- Electron Ionization (EI, 70 eV): Produces a distinct molecular ion (ngcontent-ng-c3932382896="" _ngghost-ng-c102404335="" class="inline ng-star-inserted">) but induces extensive fragmentation. Ideal for library matching and structural fingerprinting.
- Electrospray Ionization (ESI): Soft ionization yielding predominantly or . Fragmentation is minimal unless Collision-Induced Dissociation (CID) is applied.
- APCI: Preferred for non-polar nitro-vinyl derivatives where ESI response is poor.

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Expert Insight: For initial structural characterization, EI-MS is superior due to the rich fragmentation pattern it generates, allowing for differentiation between isomers that ESI might miss.

Mechanistic Fragmentation Pathways[1][4]

The fragmentation of nitro-vinyl furans under EI conditions follows three primary pathways. These pathways are driven by the stability of the furan ring and the lability of the C-N bond.

Pathway A: Radical Nitro Loss (Diagnostic)

The most abundant high-mass fragment arises from the cleavage of the C-N bond.

- Mechanism: Homolytic cleavage driven by the resonance stabilization of the resulting vinyl-furan cation.
- Observation: A dominant peak at m/z 93 for the parent compound (139 - 46).

Pathway B: Nitro-Nitrite Rearrangement

Nitroaromatics and nitroalkenes often undergo a rearrangement where the nitro oxygen attacks the vinyl carbon, forming a nitrite ester intermediate before losing NO.

- Observation: Peaks at m/z 109 (loss of NO) and subsequent m/z 81.

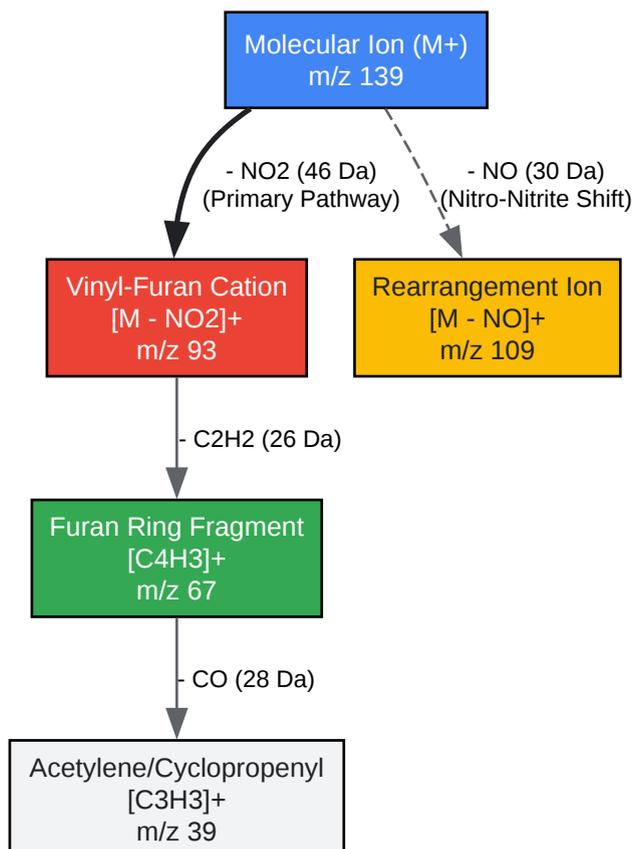
Pathway C: Furan Ring Disintegration

The furan ring itself fragments, typically losing carbon monoxide (CO) or forming cyclopropenyl-type cations.

- Characteristic Ions: m/z 39 (), m/z 53 ()

), m/z 81 (Pyrilium-like).

Visualization of Fragmentation Logic



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Figure 1: Mechanistic fragmentation tree for 2-(2-nitrovinyl)furan (EI-MS).

Comparative Analysis: Furan vs. Thiophene[5]

A critical step in validation is distinguishing the furan derivative from its thiophene analog (often present as a synthetic impurity or analog).

Quantitative Data Comparison (EI-MS)

Feature	Nitro-Vinyl Furan	Nitro-Vinyl Thiophene	Differentiation Logic
Molecular Ion (M ⁺)	m/z 139 (Moderate Intensity)	m/z 155 (High Intensity)	Thiophene ring is more aromatic/stable, yielding a stronger M ⁺ .
Base Peak	m/z 93 ()	m/z 109 ()	Mass shift of +16 Da (O S) is preserved in the base peak.
Isotopic Pattern	M+1 (approx 6.6%)	M+2 (approx 4.5%)	Diagnostic: Sulfur's isotope creates a distinct M+2 peak absent in furans.
Ring Fragment	m/z 39, 53	m/z 45 ()	Thiophene fragmentation yields sulfur-containing fragments ().
Loss of CO vs CS	Loss of CO (28 Da)	Loss of CS (44 Da)	Furan loses CO readily; Thiophene loses CS or CHS.

Stability & Artifacts

- Furan: Prone to ring opening under high-energy collision (CID).
- Thiophene: The ring often remains intact while substituents fragment first.
- Implication: If the spectrum shows a chaotic baseline with many low-mass ions, it is likely the furan derivative degrading thermally in the source.

Experimental Protocol for Validation

To replicate these findings or validate a new derivative, follow this self-validating protocol.

Sample Preparation

- Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol (MeOH).
- Filtration: Filter through a 0.2 μm PTFE filter to remove particulates that cause source arcing.
- Dilution: Dilute 1:100 with 50% MeOH/Water + 0.1% Formic Acid (for ESI) or pure Ethyl Acetate (for GC-EI).

GC-MS Method (Recommended for Fragmentation Study)

- Column: DB-5MS or equivalent (30m x 0.25mm, 0.25 μm).
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Inlet: Splitless mode, 250°C.
- Oven: 60°C (1 min hold)
20°C/min
280°C (5 min hold).
- Source: Electron Ionization (70 eV), 230°C.

Workflow Diagram



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Figure 2: Standardized GC-MS workflow for nitro-vinyl furan characterization.

References

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Sources

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- [2. researchgate.net \[researchgate.net\]](#)
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